molecular formula C38H63NO14 B091377 Leucomycin a7 CAS No. 18361-47-2

Leucomycin a7

Numéro de catalogue: B091377
Numéro CAS: 18361-47-2
Poids moléculaire: 757.9 g/mol
Clé InChI: CQSPEFZMAFYKML-RQWHEHCQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Leucomycin A7 is a macrolide.

Applications De Recherche Scientifique

Introduction to Leucomycin A7

This compound is a 16-membered macrolide antibiotic derived from the fermentation of Streptomyces kitasatoensis. It exhibits significant antibacterial properties, particularly against Gram-positive bacteria and some Gram-negative strains. This compound has garnered attention in recent years for its potential applications in both clinical and research settings, particularly in the development of novel antibiotics and therapeutic agents.

Antibacterial Activity

This compound is primarily recognized for its antibacterial efficacy. It inhibits protein synthesis in bacteria, making it effective against various strains, including those resistant to other antibiotics. Research indicates that this compound retains a profile similar to other macrolides, such as erythromycin, but with unique advantages in specific contexts.

  • Spectrum of Activity : this compound is effective against:
    • Staphylococcus aureus
    • Streptococcus pyogenes
    • Diplococcus pneumoniae
    • Some strains of Gram-negative bacteria, albeit less effectively compared to Gram-positive bacteria .

Development of Novel Derivatives

Recent studies have focused on synthesizing analogs of this compound to enhance its antibacterial properties and broaden its therapeutic scope. For instance, nitroso Diels–Alder reactions have been employed to create derivatives with improved activity profiles.

  • Synthesis and Evaluation :
    • Derivatives synthesized from this compound have shown moderate antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. Notably, some derivatives exhibited enhanced cytotoxicity compared to the parent compound .
CompoundActivity Against BacteriaAntiproliferative Activity
This compoundModerateNone
Derivative 5aSimilar to this compoundModerate against PC-3 and MCF-7
Derivative 5iSimilar to this compoundLow micromolar inhibition

Research in Cancer Therapeutics

The exploration of this compound derivatives extends into oncology, where they are being evaluated for their potential as anticancer agents. The modifications made to the leucomycin structure aim to improve selectivity and reduce toxicity while maintaining or enhancing efficacy.

  • Case Studies :
    • In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation significantly more than this compound itself, suggesting a promising avenue for further research into macrolide-based anticancer therapies .

Veterinary Applications

This compound has also been utilized in veterinary medicine as an antibiotic growth promoter. Its safety and efficacy in livestock have made it a valuable addition to feed formulations.

  • Use in Livestock :
    • Kitasamycin, a related compound, has been used extensively for its growth-promoting effects in swine and poultry, indicating that leucomycin derivatives may offer similar benefits .

Potential in Combating Antibiotic Resistance

With the rise of antibiotic-resistant pathogens, this compound and its derivatives are being investigated for their ability to overcome resistance mechanisms present in various bacterial strains.

  • Mechanism of Action :
    • The ability of this compound to inhibit protein synthesis makes it a candidate for combination therapies aimed at enhancing the effectiveness of existing antibiotics against resistant bacteria .

Propriétés

Numéro CAS

18361-47-2

Formule moléculaire

C38H63NO14

Poids moléculaire

757.9 g/mol

Nom IUPAC

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] propanoate

InChI

InChI=1S/C38H63NO14/c1-10-28(43)51-36-24(5)49-30(20-38(36,6)46)52-33-23(4)50-37(32(45)31(33)39(7)8)53-34-25(16-17-40)18-21(2)26(41)15-13-11-12-14-22(3)48-29(44)19-27(42)35(34)47-9/h11-13,15,17,21-27,30-37,41-42,45-46H,10,14,16,18-20H2,1-9H3/b12-11+,15-13+/t21-,22-,23-,24+,25+,26+,27-,30+,31-,32-,33-,34+,35+,36+,37+,38-/m1/s1

Clé InChI

CQSPEFZMAFYKML-RQWHEHCQSA-N

SMILES

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C

SMILES isomérique

CCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)O)C)O)C)CC=O)C)C

SMILES canonique

CCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)O)C)O)C)CC=O)C)C

Synonymes

leucomycin A7

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucomycin a7
Reactant of Route 2
Leucomycin a7
Reactant of Route 3
Leucomycin a7
Reactant of Route 4
Leucomycin a7
Reactant of Route 5
Leucomycin a7
Reactant of Route 6
Leucomycin a7

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.